molecular formula C7H3ClF3NO B582069 2-Chloro-5-(trifluoromethyl)nicotinaldehyde CAS No. 934279-60-4

2-Chloro-5-(trifluoromethyl)nicotinaldehyde

Cat. No.: B582069
CAS No.: 934279-60-4
M. Wt: 209.552
InChI Key: DSJPRZOKABVBLR-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)nicotinaldehyde is a chemical compound with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . It is known for its unique structure, which includes a chloro group and a trifluoromethyl group attached to a nicotinaldehyde backbone. This compound is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

The synthesis of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde typically involves the chlorination and trifluoromethylation of nicotinaldehyde derivatives. One common method includes the reaction of 2-chloronicotinaldehyde with trifluoromethylating agents under controlled conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

2-Chloro-5-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)nicotinaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)nicotinaldehyde can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their functional groups and reactivity. The presence of the aldehyde group in this compound makes it unique and suitable for specific applications that require aldehyde functionality.

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-6-4(3-13)1-5(2-12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJPRZOKABVBLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676933
Record name 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934279-60-4
Record name 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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